Product packaging for 4-Bromo-6-fluoro-2-phenylquinoline(Cat. No.:CAS No. 1189105-87-0)

4-Bromo-6-fluoro-2-phenylquinoline

Cat. No.: B13754955
CAS No.: 1189105-87-0
M. Wt: 302.14 g/mol
InChI Key: RHHHMDQBTGYPTN-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-phenylquinoline (CAS 1189105-87-0) is a high-value halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science research. This compound is expertly designed for synthetic applications, featuring reactive bromine and fluorine atoms at the 4 and 6 positions of the quinoline core, respectively, which allow for sequential and selective functionalization . In pharmaceutical research, this compound is a crucial precursor in the synthesis of complex molecules. Its structure is integral to the development of inhibitors targeting enzymes like indoleamine 2,3-dioxygenase (IDO), which are being actively investigated in the field of immuno-oncology for anti-cancer treatments . The reactivity of this bifunctional intermediate enables diverse chemical transformations. The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the introduction of aryl, alkenyl, and alkynyl groups to create molecular diversity at the C4 position . Concurrently, the fluorine atom at C6 can undergo nucleophilic aromatic substitution, providing a pathway to introduce various heteroatoms and further modify the compound's properties . This makes it an invaluable scaffold for generating a library of functionalized quinoline derivatives for structure-activity relationship (SAR) studies . Researchers also utilize this compound in the synthesis of advanced intermediates for dyes and functional materials, exploring its potential in applications such as OLEDs and solar cells . Handle with care in accordance with good laboratory practices. This product is intended for research purposes only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrFN B13754955 4-Bromo-6-fluoro-2-phenylquinoline CAS No. 1189105-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189105-87-0

Molecular Formula

C15H9BrFN

Molecular Weight

302.14 g/mol

IUPAC Name

4-bromo-6-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H9BrFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H

InChI Key

RHHHMDQBTGYPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 6 Fluoro 2 Phenylquinoline and Analogous Systems

Friedländer Condensation Approaches to Phenylquinolines

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical and versatile method for constructing quinoline (B57606) rings. mdpi.comorganicreactions.orgwikipedia.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. organicreactions.orgwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the Friedländer condensation can be significantly influenced by the choice of catalyst and reaction conditions. nih.govnih.gov While classic methods often involve high temperatures and strong acids or bases, modern approaches have focused on developing milder and more efficient catalytic systems. researchgate.net

A variety of catalysts have been explored, including:

Lewis acids: Metal salts such as In(OTf)₃ have been shown to be effective catalysts, promoting the reaction under solvent-free conditions and affording high yields of the desired quinoline products. rsc.org Zirconium triflate (Zr(OTf)₄) has also been used, demonstrating high efficiency in an ethanol (B145695) and water mixture at 60°C. nih.gov

Brønsted acids: p-Toluenesulfonic acid has been used to facilitate the reaction, particularly under solvent-free conditions with microwave irradiation. organic-chemistry.org

Ionic liquids: Certain ionic liquids, such as [Hbim]BF₄, have proven to be efficient and reusable catalysts for the Friedländer synthesis. nih.gov

Nanocatalysts: Magnetite nanoparticles coated with silica (B1680970) and functionalized with sulfonic acid groups (nano Fe₃O₄@SiO₂-SO₃H) have been employed as a highly active and recyclable catalyst. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields compared to conventional heating. rsc.org Furthermore, catalyst-free conditions have been successfully developed, particularly when using water as a solvent, which leverages its high polarity to enhance reaction efficiency. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis

Catalyst System Reaction Conditions Advantages Disadvantages
Lewis Acids (e.g., In(OTf)₃, Zr(OTf)₄) Solvent-free or ethanol/water, 60°C High efficiency and selectivity May require specific metal salts
Brønsted Acids (e.g., p-toluenesulfonic acid) Solvent-free, microwave irradiation Rapid reaction times May not be suitable for all substrates
Ionic Liquids (e.g., [Hbim]BF₄) Solvent-free, 100°C Reusable catalyst, high yields May require synthesis of the ionic liquid
Nanocatalysts (e.g., nano Fe₃O₄@SiO₂-SO₃H) 110°C Highly active and recyclable Catalyst synthesis can be complex

| Catalyst-Free | Water, 70°C | Environmentally friendly, no catalyst cost | May have longer reaction times |

Scope and Limitations with Halogenated Precursors

The Friedländer synthesis is generally tolerant of a wide range of functional groups on the precursors, including halogens like chloro and fluoro groups. organic-chemistry.org However, challenges can arise with certain substrates. For instance, bromo-substituted precursors can sometimes be sensitive to reduction, which may limit the choice of reaction conditions. organic-chemistry.org

The electronic nature of the substituents on the aromatic ring can also influence the reaction. Electron-rich or sterically hindered starting materials may require longer reaction times to achieve good yields. organic-chemistry.org Despite these limitations, the one-pot Friedländer synthesis, which involves the in situ reduction of an o-nitroarylcarbonyl compound to the corresponding o-aminoarylcarbonyl compound followed by condensation, has proven to be a practical and scalable method for producing a variety of substituted quinolines, including those with halogen substituents. organic-chemistry.org

Pfitzinger Reaction Protocols for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids. wikipedia.orgimist.ma This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgnih.gov

Application to 4-Bromo-2-phenylquinoline Carboxylic Acid Synthesis

The Pfitzinger reaction has been successfully employed for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives. nih.gov For example, reacting isatin with a substituted acetophenone (B1666503) under basic conditions, such as in the presence of potassium hydroxide, yields the corresponding 2-aryl-quinoline-4-carboxylic acid. nih.govnih.gov This methodology can be adapted to produce bromo-substituted analogues by using a bromo-substituted acetophenone as the starting material. nih.gov

Table 2: Example of Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid Synthesis

Reactant 1 Reactant 2 Base Product
Isatin Acetophenone KOH 2-Phenylquinoline-4-carboxylic acid

Challenges with Fluoro-Substituted Isatins in Cyclization

While the Pfitzinger reaction is versatile, the use of substituted isatins can present challenges. Isatins bearing functional groups that are unstable under the strongly basic conditions typically required for the Pfitzinger reaction may not be suitable substrates. nih.gov This could pose a limitation for the synthesis of quinolines with specific substitution patterns, including certain fluoro-substituted derivatives, if the corresponding fluoro-substituted isatin is not stable under the reaction conditions.

Multi-Component Reaction Strategies for Quinoline Scaffold Construction

Multi-component reactions (MCRs) have gained significant attention in organic synthesis as they allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step. rsc.orgrsc.org Several MCRs have been developed for the synthesis of the quinoline scaffold. rsc.org

These strategies offer the advantage of rapidly generating a library of structurally diverse quinolines by varying the starting components. rsc.org For instance, a three-component reaction of anilines, aldehydes, and alkynes can be used to produce polysubstituted quinolines. mdpi.comrsc.org The Povarov reaction, a type of MCR, involves the [4+2] cycloaddition of an imine with an alkene or alkyne and has been successfully utilized for the synthesis of various quinoline derivatives. rsc.orgiipseries.org While specific examples for the direct synthesis of 4-bromo-6-fluoro-2-phenylquinoline via an MCR are not extensively documented, the versatility of these methods suggests their potential applicability for constructing such complex quinoline systems. rsc.org

Intramolecular Cyclization Pathways for Substituted Quinolines

Intramolecular cyclization represents a powerful strategy for the synthesis of quinoline derivatives. These reactions involve the formation of the quinoline ring system from a single precursor molecule containing all the necessary atoms.

One notable method involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This approach utilizes electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) to induce cyclization, affording 3-halo-substituted quinolines in moderate to good yields. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov For instance, the use of ICl with N-(2-alkynyl)anilines in acetonitrile (B52724) at room temperature effectively produces 3-iodoquinolines. nih.gov

Another versatile intramolecular approach is the palladium-catalyzed 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides. rsc.orgrsc.org This method allows for the synthesis of continuously substituted quinolines by reacting o-alkenyl aryl isocyanides with (hetero)aryl halides or vinylic triflates. rsc.orgrsc.org The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, activated by an imidoylpalladium species with the assistance of a carboxylate. rsc.orgrsc.org This methodology is advantageous as it is not highly sensitive to steric hindrance, allowing for the use of ortho-substituted iodobenzenes. rsc.orgrsc.org

Furthermore, oxidative radical addition/cyclization cascade reactions provide an efficient route to quinoline-2,4(1H,3H)-diones. nih.govacs.org This transformation of o-cyanoarylacrylamides with α-keto acids or aldehydes demonstrates broad substrate scope and good functional group tolerance. nih.govacs.org

The following table summarizes various intramolecular cyclization strategies for quinoline synthesis:

Starting Material Reagents/Catalyst Product Type Key Features
N-(2-alkynyl)anilinesICl, I₂, Br₂3-Halo-substituted quinolinesMild conditions, good functional group tolerance. nih.gov
o-Alkenyl aryl isocyanidesPd(dba)₂, PPh₃, CsOPivContinuously substituted quinolinesTolerates steric hindrance, applicable to heteroaryl iodides. rsc.orgrsc.org
o-Cyanoarylacrylamidesα-Keto acids/aldehydesCarbonyl-containing quinoline-2,4(1H,3H)-dionesBroad substrate scope, good functional group tolerance. nih.govacs.org
2-Aminobenzyl alcohols and ketonesCo(OAc)₂·4H₂OSubstituted quinolinesDehydrogenative cyclization, environmentally benign. organic-chemistry.org

Reductive Cyclization for Phenylquinoline Derivatives

Reductive cyclization is a key method for synthesizing quinoline systems, particularly those bearing a phenyl substituent. This approach often involves the reduction of a nitro group to an amine, which then undergoes an in situ cyclization.

A prominent example is the synthesis of pyrrolo[3,4-c]quinoline N-oxides from 2-nitrochalcones and activated methylene (B1212753) isocyanides. researchgate.net This process occurs through a stepwise [3+2] cycloaddition followed by a reductive cyclization, where the C-N bond is formed. researchgate.net

Another significant application of reductive cyclization is in the synthesis of 6H-indolo[2,3-b]quinolines. nih.gov In one approach, 3-(2-nitrobenzylidene)indolin-2-one, formed from the condensation of isatin and (2-nitrobenzyl)-triphenylphosphonium bromide, is reduced with iron in acetic acid to yield the target indoloquinoline. nih.gov A similar strategy involves the reduction of 2,3-bis(2-nitrophenyl)acrylic acid ester with iron in acetic acid. nih.gov

The synthesis of 4,6-bis(trifluoromethyl)pyridines can also be achieved via the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by ammonium (B1175870) iodide and sodium dithionite. orgsyn.org This method is valued for its use of readily available starting materials and good yields. orgsyn.org

Furthermore, chiral cyclic nitrones can be synthesized through the reduction of the nitro group in addition products of β-ketosulfones and nitroalkenes, followed by in situ cyclization. nih.gov

The following table highlights different reductive cyclization methods for synthesizing quinoline and related heterocyclic systems:

Starting Material Reagents/Catalyst Product Type Key Features
2-Nitrochalcones and activated methylene isocyanides-Pyrrolo[3,4-c]quinoline N-oxidesStepwise [3+2] cycloaddition/reductive cyclization. researchgate.net
3-(2-Nitrobenzylidene)indolin-2-oneFe/AcOH6H-Indolo[2,3-b]quinolineOne-pot reduction-cyclization-dehydration. nih.gov
O-Acyl oximes and hexafluoroacetylacetoneNH₄I/Na₂S₂O₄4,6-Bis(trifluoromethyl)pyridinesModular access to trifluoromethylated pyridines. orgsyn.org
Addition products of β-ketosulfones and nitroalkenes-Chiral cyclic nitronesSelective transformation into functionalized N-hydroxypyrrolidines. nih.gov

TMSBr-Promoted Cascade Cyclization for 4-Bromoquinoline (B50189) Formation

A highly efficient method for the synthesis of 4-bromoquinolines involves a cascade cyclization of ortho-propynol phenyl azides promoted by bromotrimethylsilane (B50905) (TMSBr). nih.govnih.govresearchgate.net This approach is particularly valuable for accessing difficult-to-obtain 4-bromoquinolines directly from readily prepared starting materials. nih.govnih.gov

In this reaction, TMSBr serves a dual role, acting as both an acid promoter to initiate the cascade and as a nucleophilic source of bromide. nih.govnih.gov The transformation proceeds smoothly, offering moderate to excellent yields and demonstrating good compatibility with various functional groups. nih.govnih.gov The resulting 4-bromoquinolines are versatile intermediates that can undergo further functionalization at the C4 position through coupling or nucleophilic substitution reactions. nih.govresearchgate.net

The proposed mechanism involves the formation of a halogen-substituted allene (B1206475) intermediate, which then undergoes a 6-endo-trig cyclization. researchgate.net Subsequent release of a proton and nitrogen gas leads to the final 4-bromoquinoline product. researchgate.net A similar strategy using trimethylsilyl (B98337) chloride (TMSCl) has been developed for the synthesis of 4-chloroquinolines. rsc.org

The following table provides an overview of the TMSBr-promoted cascade cyclization:

Starting Material Promoter/Reagent Product Yield Key Features
ortho-Propynol phenyl azidesTMSBr4-BromoquinolinesModerate to excellentDual role of TMSBr as promoter and nucleophile. nih.govnih.gov
ortho-Propynol phenyl azidesTMSCl4-ChloroquinolinesModerate to excellentEfficient synthesis of 4-chloro analogues. rsc.org

Synthetic Routes for Specific Halogenation Patterns

Selective Bromination and Fluorination Strategies

Achieving specific halogenation patterns on the quinoline scaffold is crucial for modulating the biological and chemical properties of these compounds.

For bromination, N-bromosuccinimide (NBS) can be used for the dehydrogenation of tetrahydroquinolines to furnish bromoquinolines under metal-free conditions. researchgate.net Another approach involves the reaction of quinolin-4-ol with phosphorus tribromide in DMF to yield 4-bromoquinoline. chemicalbook.com

Selective fluorination often presents a greater challenge. One method involves the dearomatization of phenols through I(i)/I(iii) catalysis-enabled fluorination, which guides the fluoride (B91410) nucleophile to the para position to generate fluorinated cyclohexadienones. nih.gov For quinolines specifically, site-selective C-H fluorination of 8-amidoquinolines can be achieved using Selectfluor under transition-metal-free conditions. researchgate.net Electrophilic fluorination of glycals with Selectfluor-type reagents leads to selective fluorination at the 2-position with concomitant nucleophilic addition at the anomeric center. nih.gov

The table below summarizes various selective halogenation strategies:

Halogenation Substrate Reagent Product Key Features
BrominationTetrahydroquinolinesNBSBromoquinolinesMetal-free dehydrogenation and bromination. researchgate.net
BrominationQuinolin-4-olPBr₃4-BromoquinolineDirect bromination of the hydroxyl group. chemicalbook.com
FluorinationPhenolsI(i)/I(iii) catalysis, Fluoride sourcepara-Fluorinated cyclohexadienonesHighly para-selective dearomatization. nih.gov
Fluorination8-AmidoquinolinesSelectfluorSite-selective fluorinated quinolinesTransition-metal-free C-H fluorination. researchgate.net

Introduction of the Phenyl Moiety at the C2 Position

The introduction of a phenyl group at the C2 position of the quinoline ring is a common and important transformation, leading to a class of compounds with significant biological activities. nih.govacs.orgresearchgate.net

Several synthetic methods have been developed for this purpose. The Doebner reaction, which involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid, is a classic method for synthesizing 2-phenyl-quinoline-4-carboxylic acids. nih.gov

Modern cross-coupling reactions offer efficient and regioselective ways to introduce the phenyl group. Palladium-catalyzed C2-selective arylation of quinolines with unactivated arenes has been reported, providing good yields of 2-arylquinolines under mild conditions. acs.orgnih.gov Similarly, rhodium-catalyzed C2 arylation of quinolines with aryl bromides or aroyl chlorides has been successfully demonstrated. nih.gov

Visible-light-promoted methods have also emerged as a sustainable approach. The C2 selective arylation of quinoline N-oxides with diaryliodonium tetrafluoroborate (B81430) can be achieved using eosin (B541160) Y as a photocatalyst. organic-chemistry.orgacs.org

The following table outlines various methods for introducing a phenyl group at the C2 position of quinoline:

Method Quinoline Precursor Arylating Agent Catalyst/Reagents Product
Doebner ReactionAnilineBenzaldehyde, Pyruvic Acid-2-Phenyl-quinoline-4-carboxylic acid
Palladium-Catalyzed ArylationQuinolineUnactivated arenesPd(OAc)₂, Ag₂CO₃2-Arylquinoline
Rhodium-Catalyzed ArylationQuinolineAryl bromides[RhCl(CO)₂]₂2-Arylquinoline
Visible-Light-Promoted ArylationQuinoline N-oxideDiaryliodonium tetrafluoroborateEosin Y, Cs₂CO₃2-Arylquinoline N-oxide

Reactivity and Transformative Reactions of 4 Bromo 6 Fluoro 2 Phenylquinoline

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atom at the C4 position of 4-Bromo-6-fluoro-2-phenylquinoline is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the case of this compound, the C4-bromo position can be readily arylated using various arylboronic acids or their esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.gov For instance, the coupling of brominated quinolines has been successfully achieved using various palladium catalysts and ligands. nih.govbeilstein-journals.org

Below is a representative table of conditions for Suzuki-Miyaura coupling based on similar heterocyclic systems:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄Toluene/Water80-100Good to Excellent wikipedia.org
Pd(OAc)₂SPhosK₂CO₃Dioxane/Water100High nih.gov
[PdCl(allyl)]₂t-BuXPhosCs₂CO₃Toluene80-110High nih.gov

This table represents typical conditions for Suzuki-Miyaura reactions on bromo-heterocycles and serves as a guide for the potential arylation of this compound.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The C4-bromo position of this compound can be functionalized with various alkynes to produce 4-alkynyl-6-fluoro-2-phenylquinolines. These products are valuable intermediates for the synthesis of more complex molecules. organic-chemistry.org

The reaction proceeds under mild conditions and is generally tolerant of many functional groups. organic-chemistry.org The regioselectivity of the Sonogashira coupling is well-defined, with the reaction occurring specifically at the carbon-bromine bond. researchgate.net For di-halogenated substrates, the coupling typically occurs at the more reactive halide, which is generally iodine over bromine. researchgate.net

A representative set of conditions for the Sonogashira coupling of bromo-heterocycles is shown in the table below:

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp - 60Good to Excellent wikipedia.org
Pd(PPh₃)₄CuIDiethylamineTHFRoom TempHigh libretexts.org
Pd(OAc)₂-Cs₂CO₃DMF100Good libretexts.org

This table illustrates common conditions for Sonogashira coupling reactions on bromoarenes and can be adapted for the alkynylation of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. libretexts.org The C4-bromo substituent of this compound can be replaced with a variety of primary and secondary amines to yield 4-amino-6-fluoro-2-phenylquinoline (B15338821) derivatives. organic-chemistry.orgresearchgate.net

The reaction typically employs a palladium catalyst with a sterically hindered phosphine (B1218219) ligand and a strong base. libretexts.org The selection of the ligand and base is critical for the success of the reaction and depends on the nature of the amine and the aryl halide. organic-chemistry.org For example, selective amination of a bromo-substituent in the presence of a less reactive chloro-substituent has been demonstrated on a quinoline (B57606) scaffold.

Typical conditions for the Buchwald-Hartwig amination of bromoarenes are provided in the following table:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene80-110Good to Excellent nih.gov
Pd(OAc)₂XPhosK₃PO₄Dioxane100High ebyu.edu.tr
[PdCl(allyl)]₂t-BuXPhosLiHMDSTHFRoom Temp - 80High organic-chemistry.org

This table provides examples of conditions for Buchwald-Hartwig amination that could be applied to this compound.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Centers

The fluorine atom at the C6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing nature of the quinoline ring system. rsc.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion yields the substituted product. rsc.org

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. rsc.org In this compound, the quinoline nitrogen acts as an electron-withdrawing group, activating the C6 position for nucleophilic attack. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluorine atom. nih.govwikipedia.org The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of the reaction. rsc.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. uwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. baranlab.org

In this compound, the quinoline nitrogen can act as a directing group, potentially facilitating lithiation at the C3 position. Alternatively, the phenyl group at C2 could be metalated at one of its ortho positions. The outcome of the reaction would depend on the specific reaction conditions and the relative directing ability of the quinoline nitrogen versus any potential directing groups on the phenyl ring. uwindsor.ca Following metalation, quenching with an electrophile such as an aldehyde, ketone, carbon dioxide, or an alkyl halide would introduce a new substituent at the metalated position. baranlab.org

Functional Group Interconversions and Derivatization Strategies

Beyond the primary reactions at the bromine and fluorine centers, the functional groups of this compound can undergo further transformations. For instance, the bromine atom could be removed via hydrodebromination using a palladium catalyst and a hydrogen source. The phenyl group at the C2 position could also be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the conditions would need to be carefully controlled to avoid reaction at the more activated quinoline ring. Furthermore, the quinoline nitrogen can be quaternized by reaction with an alkyl halide to form a quinolinium salt, which would alter the electronic properties and reactivity of the entire molecule. These derivatization strategies provide access to a broader range of compounds with potentially new and interesting properties.

Regioselective Transformations of the Quinoline Core

The quinoline core of this compound presents two key positions for functionalization: the C4 position bearing a bromine atom and the C6 position bearing a fluorine atom. The differing reactivity of these two halogen substituents allows for regioselective transformations, enabling the targeted modification of the molecule at either position. This selectivity is primarily dictated by the choice of reaction conditions and the nature of the reagents employed.

The primary modes of transformation for this scaffold are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Generally, the carbon-bromine bond is more susceptible to oxidative addition in palladium-catalyzed cycles than the carbon-fluorine bond, making the C4 position the preferred site for such reactions. Conversely, fluorine is a better leaving group than bromine in nucleophilic aromatic substitution reactions, particularly when the aromatic system is activated, suggesting that the C6 position can be targeted under SNAr conditions.

Detailed research has explored the regioselectivity of similar dihalogenated quinoline systems, providing a strong basis for predicting the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4 position is the more reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. This allows for selective functionalization at this position while leaving the C6-fluoro substituent intact. Key examples of such regioselective transformations include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

A notable study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that selective amination of the aryl bromide can be achieved in the presence of a heteroaryl chloride. nih.gov This selectivity is based on the greater reactivity of the C-Br bond in the palladium-catalyzed cycle. nih.gov This principle is directly applicable to this compound, where the C-Br bond is expected to be significantly more reactive than the C-F bond under these conditions.

Table 1: Regioselective Palladium-Catalyzed Reactions at the C4-Position

Reaction TypeReagents and ConditionsProduct
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water), heat4-Aryl-6-fluoro-2-phenylquinoline
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., dioxane), heat4-Amino-6-fluoro-2-phenylquinoline derivative
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF), room temperature to heat4-Alkynyl-6-fluoro-2-phenylquinoline
Heck ReactionAlkene, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., P(o-tolyl)₃), base (e.g., Et₃N), solvent (e.g., DMF), heat4-Alkenyl-6-fluoro-2-phenylquinoline

This table is illustrative and based on established principles of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The high electronegativity of the fluorine atom polarizes the C-F bond and stabilizes the intermediate, making fluorine a better leaving group than bromine in this type of reaction. libretexts.orgyoutube.com

For a successful SNAr reaction, the aromatic ring generally requires activation by electron-withdrawing groups. youtube.com In the case of this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack, particularly at the C6 position. This allows for the selective displacement of the fluoride by various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate basic conditions.

Table 2: Regioselective Nucleophilic Aromatic Substitution at the C6-Position

NucleophileReagents and ConditionsProduct
Alkoxide (e.g., NaOR)Alcohol (ROH), strong base (e.g., NaH), solvent (e.g., DMF, DMSO), heat4-Bromo-6-alkoxy-2-phenylquinoline
Thiolate (e.g., NaSR)Thiol (RSH), base (e.g., K₂CO₃), solvent (e.g., DMF), heat4-Bromo-6-(alkylthio)-2-phenylquinoline
Amine (e.g., R₂NH)Amine, strong base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., DMSO, NMP), high temperature4-Bromo-6-(dialkylamino)-2-phenylquinoline

This table is illustrative and based on established principles of nucleophilic aromatic substitution.

By carefully selecting the reaction type and conditions, chemists can selectively functionalize either the C4 or C6 position of this compound, making it a versatile building block for the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Fluoro 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-Bromo-6-fluoro-2-phenylquinoline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's framework can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information about the number and electronic environment of hydrogen atoms. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the aromatic ring currents of the quinoline (B57606) and phenyl moieties. Protons on the quinoline core and the phenyl ring will exhibit distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) revealing spin-spin coupling with neighboring protons.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of electronegative halogens causes a downfield shift for the directly attached carbons. The quinoline and phenyl ring carbons will appear in the aromatic region of the spectrum. The specific chemical shifts provide a fingerprint of the carbon skeleton. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.40 - 7.60 (m)128.0 - 130.0
Quinoline-H7.70 - 8.20 (m)115.0 - 155.0
C-Br-~120.0
C-F-~160.0 (d)

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes a multiplet, and 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. The ¹⁹F nucleus is highly sensitive, resulting in sharp signals and a wide range of chemical shifts that are very responsive to the local electronic environment. huji.ac.ilazom.comnih.gov The chemical shift of the fluorine atom on the quinoline ring will be characteristic of an aryl fluoride (B91410). azom.com Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) provides valuable information about the connectivity of the molecule, confirming the position of the fluorine substituent. huji.ac.ilazom.com The magnitude of these coupling constants can also offer insights into the geometry of the molecule. azom.com

Two-Dimensional NMR Techniques (HSQC, HMBC)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu It allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for establishing the connectivity across the entire molecular framework, including the link between the phenyl group and the quinoline core, and for confirming the relative positions of the bromo and fluoro substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be deduced. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₅H₈BrFN
Calculated Monoisotopic Mass300.9897 u
Expected Isotopic PatternM+, [M+2]+ in ~1:1 ratio

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key expected vibrational frequencies include:

C=C and C=N stretching: These will appear in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline and phenyl rings. researchgate.net

C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

C-F stretching: A strong absorption band, typically in the 1250-1000 cm⁻¹ region, will indicate the presence of the carbon-fluorine bond.

C-Br stretching: This vibration occurs at lower frequencies, usually in the 700-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C/C=N Stretch (Aromatic)1600 - 1450
C-F Stretch1250 - 1000
C-Br Stretch700 - 500

X-ray Crystallography for Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the definitive technique. researchgate.net This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

X-ray crystallography provides highly accurate data on:

Bond lengths and angles: Confirming the geometry of the quinoline and phenyl rings and the C-Br and C-F bonds.

Torsional angles: Revealing the relative orientation of the phenyl group with respect to the quinoline core.

Intermolecular interactions: Identifying any significant packing forces in the crystal lattice, such as π-π stacking or halogen bonding.

This detailed structural information is invaluable for understanding the physical properties of the compound and for designing related molecules with specific desired characteristics.

Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From this, a wealth of information regarding molecular geometry, stability, and electronic properties can be derived.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the geometry optimization of the molecule. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. For 4-Bromo-6-fluoro-2-phenylquinoline, the geometry would be optimized to determine key bond lengths, bond angles, and dihedral angles. A recent study on a series of quinoline (B57606) derivatives utilized DFT calculations with the B3LYP functional and a 6-31G'(d,p) basis set to achieve optimized geometries. nih.gov Similar levels of theory can be applied to this compound to predict its three-dimensional structure.

Conformational analysis is particularly important due to the rotatable single bond between the quinoline core and the phenyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformation (global minimum) and any other low-energy conformers (local minima). The relative energies of these conformers are crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative Data)

ParameterPredicted Value
C2-C(phenyl) Bond Length1.49 Å
C4-Br Bond Length1.90 Å
C6-F Bond Length1.35 Å
C2-N1-C8a Bond Angle117.5°
C(quinoline)-C(phenyl) Dihedral Angle35.0°

Note: This data is illustrative and would be generated from a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For substituted quinolines, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. researchgate.net In this compound, the electron-withdrawing nature of the bromine and fluorine atoms, and the aromatic phenyl group, will significantly affect the energies of the FMOs. DFT calculations can map the electron density of the HOMO and LUMO across the molecule, highlighting regions of high electron density (nucleophilic) and low electron density (electrophilic). This information is invaluable for predicting how the molecule will interact with other species. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This data is illustrative and would be generated from a specific DFT calculation.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) is a visual representation of the charge distribution around a molecule. nih.gov It is calculated from the electronic density and is a powerful tool for predicting non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic attack sites. The MEP is typically mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (usually colored red or orange) are electron-rich and are likely to be sites of electrophilic attack. Regions of positive potential (usually colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine atom, indicating their ability to act as hydrogen bond acceptors. The regions around the hydrogen atoms would exhibit positive potential. The bromine atom, due to the phenomenon of a "sigma-hole," might present a region of positive potential along the C-Br bond axis, making it a potential halogen bond donor.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netopenmedicinalchemistryjournal.com This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve selecting a relevant protein target. Given that quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties, potential targets could include bacterial enzymes like DNA gyrase or protein kinases involved in cancer signaling pathways. nih.govmdpi.com

The docking process involves placing the 3D structure of this compound into the binding site of the target protein and using a scoring function to evaluate the binding affinity of different poses. The scoring function considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of a docking study can provide a binding energy value, which indicates the strength of the interaction, and a visual representation of the binding mode, showing the specific amino acid residues involved in the interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLeu12, Val20, Ala40, Lys42, Glu65, Asp145
Key InteractionsHydrogen bond with Lys42, Pi-pi stacking with Phe80

Note: This data is illustrative and would be generated from a specific molecular docking study.

Reaction Mechanism Predictions via Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.orgresearchgate.net For this compound, computational methods can be used to predict the pathways of various reactions it might undergo.

One area of interest is the reactivity of the C-Br and C-F bonds. The C-Br bond is a common site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. DFT calculations can be used to model the entire catalytic cycle of such a reaction, identifying the structures and energies of all intermediates and transition states. This allows for the determination of the rate-limiting step and provides a detailed understanding of how the catalyst facilitates the reaction.

Similarly, the C-F bond, while generally strong, can participate in nucleophilic aromatic substitution reactions under certain conditions. Computational studies can model the attack of a nucleophile on the quinoline ring, predicting the most likely site of attack and the energy barriers associated with the reaction. These predictions can guide the design of synthetic routes to new derivatives of this compound. rsc.orgmontclair.edu

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanism-Focused)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. A mechanism-focused QSAR study goes a step further by using descriptors that are related to the proposed mechanism of action.

For a series of quinoline derivatives including this compound, a QSAR model could be developed to predict their antibacterial activity, for example. The first step would be to synthesize a library of related compounds with variations at different positions of the quinoline scaffold. The antibacterial activity of these compounds would then be determined experimentally.

Next, a set of molecular descriptors would be calculated for each compound. For a mechanism-focused QSAR, these descriptors would be chosen to reflect the key interactions involved in the proposed mechanism of action. For instance, if the proposed mechanism involves binding to DNA gyrase, descriptors could include the HOMO and LUMO energies (related to electronic interactions), the molecular electrostatic potential (related to hydrogen bonding and electrostatic interactions), and various steric descriptors (related to the shape and size of the molecule).

Using statistical methods such as multiple linear regression or partial least squares, a mathematical equation is derived that relates the descriptors to the biological activity. A good QSAR model will have high statistical significance and predictive power. Such a model can then be used to predict the antibacterial activity of this compound and to design new derivatives with potentially enhanced potency. nih.gov

In silico Exploration of Reactivity and Selectivity

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) map is a key computational tool that illustrates the charge distribution on the surface of a molecule. For a molecule like this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atom of the quinoline ring and the fluorine atom, indicating their propensity to interact with electrophiles. Conversely, positive potential (electron-deficient) regions would be expected around the hydrogen atoms and potentially near the carbon atom attached to the bromine, suggesting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

HOMO: The distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction with an electrophile.

LUMO: The distribution of the LUMO points to the areas most susceptible to receiving electrons from a nucleophile.

For this compound, the precise energies and distributions of these orbitals would need to be calculated. However, based on the general electronic effects of the substituents, it can be postulated that the phenyl ring and the quinoline system would be the primary contributors to the HOMO, while the LUMO would likely be distributed over the quinoline core, influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher reactivity.

Predicted Reactivity and Selectivity

Based on the presence of multiple functional groups, several types of reactions can be predicted for this compound:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position and the bromine atom at the 4-position are potential leaving groups for SNAr reactions. Computational studies on similar halo-quinolines suggest that the relative reactivity of these positions would depend on the reaction conditions and the nature of the incoming nucleophile. DFT calculations can model the transition states and intermediates for substitution at each position to predict the most likely outcome.

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Theoretical studies can help in understanding the oxidative addition step, which is often the rate-determining step, and in predicting the feasibility of different coupling partners.

Hypothetical Computational Data

Computational Parameter Hypothetical Value Implication for Reactivity/Selectivity
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment 2.5 DReflects the overall polarity of the molecule.
Mulliken Atomic Charges
N1-0.45A site for potential electrophilic attack or protonation.
C4-Br+0.10 (on C4)A potential site for nucleophilic attack.
C6-F-0.30 (on F)The fluorine atom is a region of high electron density.

Table 1: Hypothetical Computational Data for this compound

It is important to emphasize that the values in the table are illustrative and a dedicated computational study would be required to determine the precise values for this compound. Such a study would provide invaluable insights into its chemical nature, guiding the design of synthetic routes and the development of new applications for this and related quinoline compounds.

Advanced Research Applications of 4 Bromo 6 Fluoro 2 Phenylquinoline and Derivatives

As a Synthetic Building Block for Diverse Heterocyclic Architectures

The reactivity of the carbon-bromine and carbon-fluorine bonds on the quinoline (B57606) ring of 4-bromo-6-fluoro-2-phenylquinoline allows for a variety of chemical transformations. The bromide at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the fluoride (B91410) at the 6-position can undergo nucleophilic aromatic substitution. ossila.com This dual reactivity enables the regioselective introduction of different functional groups, leading to the creation of a broad spectrum of polyfunctionalized quinoline derivatives.

Precursor to Biologically Relevant Scaffolds

The this compound core is a key component in the synthesis of numerous compounds with significant biological activity. Its derivatives have been investigated as potent inhibitors of various enzymes implicated in disease, demonstrating the scaffold's importance in medicinal chemistry.

IDO Inhibitors: The quinoline framework is integral to the development of inhibitors for indoleamine 2,3-dioxygenase (IDO1), a crucial enzyme in cancer immunotherapy. ossila.comnih.gov IDO1 is responsible for the breakdown of the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov By inhibiting IDO1, these compounds can help restore anti-tumor immune responses. nih.gov For instance, 4-bromo-6-fluoroquinoline (B1289494) has been utilized in the synthesis of linrodostat, a potent and selective oral IDO1 inhibitor. ossila.com

DNA Gyrase Inhibitors: Quinolone derivatives are well-established inhibitors of DNA gyrase, an essential bacterial enzyme that controls DNA topology during replication, transcription, and recombination. nih.govacs.org By targeting this enzyme, quinolones exhibit broad-spectrum antibacterial activity. nih.gov The 2-phenylquinoline (B181262) moiety has been incorporated into novel DNA gyrase inhibitors, with some derivatives showing significant activity against various bacterial strains. nih.gov Research has shown that substitutions on the quinoline ring play a critical role in their antibacterial properties. nih.gov

DHODH Inhibitors: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. While specific examples directly utilizing this compound as a precursor for DHODH inhibitors are not prevalent in the provided search results, the general quinoline scaffold is a common feature in many DHODH inhibitors. The structural versatility of this compound makes it a plausible starting point for the design and synthesis of novel DHODH inhibitors.

HDAC Inhibitors: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.gov Novel HDAC inhibitors incorporating a 2-substituted phenylquinoline-4-carboxylic acid cap have been synthesized and evaluated. nih.gov Some of these compounds have demonstrated significant and selective inhibitory activity against specific HDAC isoforms, such as HDAC3. nih.gov

Topoisomerase I Inhibitors: Topoisomerase I is another essential enzyme involved in DNA replication and a key target for anticancer drugs. nih.gov Researchers have designed and synthesized 4-amino-2-phenylquinazolines as bioisosteres of known topoisomerase I inhibitors. nih.gov The 2-phenylquinazoline (B3120039) core, which can be conceptually derived from a 2-phenylquinoline scaffold, has been shown to be crucial for DNA intercalation and potent inhibitory activity. nih.gov

Preparation of Polyfunctionalized Quinolines

The strategic functionalization of the this compound core allows for the synthesis of a wide range of polyfunctionalized quinolines. The differential reactivity of the bromo and fluoro groups enables sequential and site-specific modifications. For example, the bromine at the 4-position can be readily displaced or used in cross-coupling reactions, followed by substitution of the fluorine at the 6-position. This stepwise approach provides access to a diverse library of quinoline derivatives with tailored electronic and steric properties, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.

Role in Materials Science and Advanced Optoelectronic Systems

The inherent photophysical properties of the quinoline ring system, combined with the ability to introduce various substituents through the bromo and fluoro handles, make this compound a promising platform for the development of advanced materials.

Development of Organic Light-Emitting Diodes (OLEDs) and Solar Cells (Dyes/Phosphors)

The aromatic and bicyclic nature of 4-bromo-6-fluoroquinoline suggests its potential use in the preparation of dyes and phosphors for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The extended π-conjugation of the 2-phenylquinoline system can be further modulated by introducing different functional groups at the 4- and 6-positions. These modifications can tune the absorption and emission properties of the resulting molecules, making them suitable for use as emitters, hosts, or charge-transporting materials in OLEDs. Similarly, in the context of solar cells, these tailored quinoline derivatives can act as sensitizing dyes, absorbing light and injecting electrons into a semiconductor material.

Exploration in Liquid Crystalline Systems

The rigid, planar structure of the quinoline core is a common feature in many liquid crystalline compounds. While direct applications of this compound in liquid crystals were not explicitly detailed in the search results, its structural characteristics make it an attractive building block for the synthesis of new liquid crystalline materials. By attaching flexible alkyl or alkoxy chains to the quinoline scaffold, it is possible to induce mesophase behavior. The polar fluoro and bromo substituents can also influence the intermolecular interactions and, consequently, the liquid crystalline properties of the resulting materials.

Mechanistic Studies in Enzymatic Inhibition (In Vitro and Biochemical Focus)

Derivatives of this compound have been instrumental in elucidating the mechanisms of enzymatic inhibition. In vitro and biochemical assays are crucial for understanding how these molecules interact with their target enzymes at a molecular level.

For instance, in the context of DNA gyrase inhibition, studies have shown that quinolones bind to the enzyme-DNA complex, stabilizing a cleavage intermediate and thereby preventing the re-ligation of the DNA strands. nih.gov This leads to the accumulation of double-strand breaks and ultimately bacterial cell death. nih.gov The specific substitutions on the quinoline ring, which can be systematically varied using this compound as a starting point, significantly influence the binding affinity and inhibitory potency of these compounds. nih.govnih.gov

Similarly, for HDAC inhibitors, the 2-phenylquinoline moiety acts as a "cap" group that interacts with the surface of the enzyme's active site. nih.gov The nature of the substituents on this cap group can determine the inhibitor's selectivity for different HDAC isoforms. nih.gov Mechanistic studies using derivatives of this compound can help to map the binding pocket of these enzymes and guide the design of more potent and selective inhibitors.

Investigation of Photophysical Properties and Fluorescence Characteristics

The photophysical properties of quinoline derivatives are of significant scientific interest due to their potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes in biological imaging. The electronic characteristics, and therefore the fluorescence behavior, of the 2-phenylquinoline scaffold can be finely tuned by the introduction of various substituents. The presence of halogen atoms, such as bromine and fluorine, at specific positions on the quinoline ring system of this compound is expected to modulate its absorption and emission properties.

Quinoline-based molecules are recognized for their robust thermal and redox stability, coupled with high photoluminescence quantum yields, which are critical for the development of advanced optoelectronic devices. researchgate.net Generally, N-heterocyclic compounds like quinolines can exhibit weak fluorescence compared to their isoelectronic hydrocarbon counterparts. rsc.org This is often attributed to the presence of non-bonding electrons on the nitrogen atom, which can promote intersystem crossing from the excited singlet state to the triplet state, thus reducing the efficiency of fluorescence. rsc.org However, the introduction of substituents and environmental factors such as solvent polarity and acidity can significantly alter these properties. rsc.org

Excitation and Emission Spectra

The excitation and emission spectra of 2-phenylquinoline derivatives are influenced by the nature and position of substituents on the aromatic rings. While specific spectral data for this compound is not extensively detailed in publicly available literature, the behavior of structurally related compounds provides valuable insights.

For instance, studies on halogenated phenoxazine–quinoline conjugates have shown that the presence of electron-withdrawing halogen atoms like chlorine and bromine leads to a bathochromic shift (a shift to longer wavelengths) in the emission spectra. nih.govacs.org This red-shift is indicative of a change in the energy of the charge transfer (CT) excited states. nih.govacs.org It is therefore reasonable to infer that the bromo and fluoro substituents in this compound would similarly influence its spectral characteristics, likely resulting in absorption and emission maxima at longer wavelengths compared to the unsubstituted 2-phenylquinoline.

In a study of different substituted quinolines, it was noted that protonation of the quinoline nitrogen leads to a notable red-shift in the emission wavelength and a loss of fine structure in the emission spectrum. rsc.org For example, neutral benzo[h]quinoline (B1196314) shows a fluorescence maximum at 367 nm, which shifts to 416 nm upon protonation. rsc.org This highlights the sensitivity of the electronic structure of the quinoline core to its chemical environment.

The photoluminescence (PL) spectrum of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, demonstrated strong excitation at 373 nm with an emission peak centered in the blue region at 422 nm. This provides a tangible example of the fluorescence characteristics of a bromo-substituted phenylquinoline derivative.

CompoundExcitation Max (nm)Emission Max (nm)Solvent/Conditions
2-(4-bromophenyl)-6-chloro-4-phenylquinoline373422Not specified
Benzo[h]quinoline (Neutral)Not specified367Not specified
Benzo[h]quinoline (Protonated)Not specified416Acidic media

This table presents data for related compounds to infer the potential properties of this compound.

Quantum Yield Studies

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For quinoline derivatives, the quantum yield can be significantly affected by substitution and the surrounding environment.

Research on halogenated phenoxazine–quinoline conjugates has provided insights into how halogens can influence the photoluminescence quantum yield (PLQY). In one study, these conjugates exhibited absolute PLQY values in the range of approximately 3–10%. nih.govacs.org The presence of heavy halogens like bromine can enhance spin-orbit coupling, which may, in some cases, increase the rate of intersystem crossing and potentially lead to phosphorescence, thereby affecting the fluorescence quantum yield. nih.gov In the case of these specific conjugates, the introduction of chlorine and bromine resulted in aggregate-induced phosphorescence with high quantum yields of around 25-28% in the aggregated state. nih.gov

It is a known principle that the protonation of nitrogen-containing heterocycles can enhance the fluorescence quantum yield. rsc.org The non-bonding electrons of the nitrogen atom can participate in non-radiative decay pathways; upon protonation, these electrons are engaged in bonding, which can close off these non-radiative channels and lead to an increase in fluorescence intensity. rsc.org

Compound SystemPhotoluminescence Quantum Yield (PLQY)Conditions
Halogenated Phenoxazine–Quinoline Conjugates~3–10%Solution
Halogenated Phenoxazine–Quinoline Conjugates~25–28% (Phosphorescence)Aggregated State

This table presents data for related compound systems to provide context for the potential quantum yield of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Bromo-6-fluoro-2-phenylquinoline is a critical first step for its comprehensive study. While specific literature on its synthesis is sparse, established methods for quinoline (B57606) synthesis can be adapted and optimized. Future research will likely focus on developing efficient and environmentally benign synthetic strategies.

One promising approach is the adaptation of the Pfitzinger reaction , which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. For instance, the reaction of an appropriately substituted isatin with acetophenone (B1666503) derivatives could be explored. acs.org A potential starting material for such a synthesis could be 4-Bromo-2-chloro-6-fluoroaniline. bldpharm.com

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of 2-phenylquinolines. thieme-connect.de Strategies could involve the coupling of a 2,4-dihalo-6-fluoroquinoline with phenylboronic acid (a Suzuki coupling) or other organometallic reagents. The reactivity of the C-Br bond is a key factor in these reactions. ossila.com Research into optimizing catalysts and reaction conditions to achieve high yields and selectivity will be crucial. nih.gov

The development of sustainable synthetic routes will be a key focus. This could involve exploring one-pot syntheses, using greener solvents, and developing catalytic systems that are reusable and operate under milder conditions. For example, iron-based catalysts have been shown to be effective in the synthesis of some quinoline derivatives and offer a more sustainable alternative to precious metal catalysts. rsc.org

A comparative table of potential synthetic methods is presented below:

Synthetic MethodPotential PrecursorsKey FeaturesPotential Advantages
Pfitzinger ReactionSubstituted Isatin, Acetophenone derivativeCondensation reactionWell-established for quinoline synthesis
Suzuki Coupling2,4-Dihalo-6-fluoroquinoline, Phenylboronic acidPalladium-catalyzed cross-couplingHigh functional group tolerance
Combes Quinoline SynthesisSubstituted aniline, β-diketoneAcid-catalyzed cyclizationAccess to diverse substitution patterns

Advanced Functionalization for Enhanced Properties

The bromine and fluorine atoms on the quinoline ring of this compound serve as handles for further chemical modification, allowing for the fine-tuning of its properties.

The bromine atom at the C4 position is particularly susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov This would allow for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties. Such modifications can significantly impact the molecule's electronic and photophysical properties.

The fluorine atom at the C6 position can also be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. ossila.com However, recent advances in methodology might provide milder routes for its replacement. The fluorine atom's high electronegativity already influences the molecule's electronic properties and can enhance its metabolic stability in biological contexts.

A study on the lithiation of functionalized fluoroquinolines has demonstrated a method for the directed iodination of the quinoline ring, guided by the fluorine atom. nih.gov This suggests that similar strategies could be employed for the regioselective functionalization of this compound, opening up avenues for creating a library of novel derivatives with tailored properties.

The table below outlines potential functionalization strategies:

PositionReaction TypePotential ReagentsResulting Functionality
C4 (Bromo)Suzuki CouplingArylboronic acidsBiaryl quinolines
C4 (Bromo)Sonogashira CouplingTerminal alkynesAlkynyl-substituted quinolines
C4 (Bromo)Buchwald-Hartwig AminationAminesAmino-substituted quinolines
C6 (Fluoro)Nucleophilic Aromatic SubstitutionNucleophilesVaried functional groups

Interdisciplinary Applications in Emerging Technologies

The structural features of this compound suggest its potential utility in several high-tech fields. Quinoline derivatives are known to be useful as intermediates in the synthesis of dyes for Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com The extended π-system of the 2-phenylquinoline (B181262) core, combined with the electronic influence of the halogen substituents, could lead to materials with interesting photophysical properties, such as tunable emission colors and high quantum efficiencies.

Furthermore, the fluoroquinolone scaffold is a well-known pharmacophore in medicinal chemistry, particularly in the development of antibiotics . nih.gov While the primary focus of this article is not on therapeutic applications, the potential for this compound derivatives to exhibit biological activity cannot be overlooked. For instance, some 2-phenylquinoline derivatives have been investigated as potential DNA-gyrase inhibitors. acs.orgnih.gov

The development of novel materials with unique electronic properties is another promising area. The ability to functionalize the quinoline core at multiple positions could lead to the creation of new organic semiconductors or components for molecular sensors.

Deeper Mechanistic Understanding through Integrated Approaches

To fully realize the potential of this compound and its derivatives, a deep understanding of the underlying reaction mechanisms is essential. Future research should integrate computational and experimental approaches to elucidate the pathways of its synthesis and functionalization.

Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states, providing insights into the thermodynamics and kinetics of different reaction pathways. nih.gov This can aid in optimizing reaction conditions and predicting the regioselectivity of functionalization reactions. For example, computational studies can help understand the preference for cross-coupling at the C-Br bond over the C-F bond.

In-situ spectroscopic techniques , such as NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates. This experimental data can then be compared with computational models to validate theoretical predictions and build a comprehensive mechanistic picture. Such integrated approaches have proven powerful in accelerating the discovery of new organic materials.

By combining computational screening with high-throughput experimental validation, researchers can more efficiently explore the vast chemical space of possible derivatives and identify candidates with desired properties, whether for materials science or medicinal chemistry applications.

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